10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione

p53-MDM2 inhibitor Spiro-oxindole Cancer research

10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione (CAS 946387-38-8) is a synthetic spirocyclic compound belonging to the spiro[indoline-3,2'-thiazolidine] class. It features a 5-bromo substituent on the indoline ring and a 4-ethoxyphenyl group at the thiazolidine nitrogen.

Molecular Formula C18H15BrN2O3S
Molecular Weight 419.3 g/mol
CAS No. 946387-38-8
Cat. No. B3039000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
CAS946387-38-8
Molecular FormulaC18H15BrN2O3S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)Br)NC3=O
InChIInChI=1S/C18H15BrN2O3S/c1-2-24-13-6-4-12(5-7-13)21-16(22)10-25-18(21)14-9-11(19)3-8-15(14)20-17(18)23/h3-9H,2,10H2,1H3,(H,20,23)
InChIKeyUFBVAORQDUAOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione: A Halogenated Spirocyclic Scaffold for Research Procurement


10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione (CAS 946387-38-8) is a synthetic spirocyclic compound belonging to the spiro[indoline-3,2'-thiazolidine] class [1]. It features a 5-bromo substituent on the indoline ring and a 4-ethoxyphenyl group at the thiazolidine nitrogen. This scaffold has been explored as a privileged structure in medicinal chemistry, most notably in the development of p53-MDM2 interaction inhibitors, where a closely related 5-bromo analog emerged as the most potent compound in a 2013 series [2]. The presence of the electron-withdrawing bromine atom, compared to non-halogenated analogs, can influence molecular properties such as lipophilicity (XLogP3-AA of 3.4) and electronic distribution, potentially affecting target binding and pharmacokinetic profiles [1].

Why This 10-Bromo Spiro-Thiazolidine Cannot Be Substituted by Generic In-Class Analogs


Substitution within this chemotype is non-trivial because minor structural modifications lead to drastic changes in biological activity [1]. A seminal 2013 study on p53-MDM2 inhibitors demonstrated that while a 5-bromo substituent was critical for high potency, it was only effective when paired with a specific N-acyl group (cyclohexane carbonyl). Replacing this with an N-aryl group, such as 4-ethoxyphenyl, resulted in a complete loss of reported activity within that series [1]. This establishes that the target compound's unique combination of substituents creates a distinct structure-activity relationship (SAR) profile, differentiating it from both the most potent in-class candidates and non-halogenated analogs, thereby eliminating the possibility of generic interchange in sensitive research applications [1].

Quantitative Differentiation Guide: Procurement-Relevant Evidence for 10-Bromo-3-(4-ethoxyphenyl)spiro...


p53-MDM2 Inhibitory Activity: Structural Differentiation Implied by Absence of Reported Potency

In a 2013 series of [indoline-3,2'-thiazolidine]-based p53 modulators, the lead compound 4n, which bears a 5-bromo substituent on the indoline ring, inhibited 30% of the p53-MDM2 interaction at 5 µM and demonstrated nanomolar antiproliferative activity [1]. The structural difference between the lead molecule and the target compound is the substituent on the thiazolidine nitrogen: a cyclohexane carbonyl group in the potent inhibitor versus a 4-ethoxyphenyl group in the target compound [1]. Notably, analogs with an N-aryl substitution were synthesized and tested in the same study but were not reported among the active compounds, implying a loss of activity compared to the N-acyl substituted lead series [1]. This positions the target compound as a crucial negative control or a tool for exploring alternative pharmacology beyond MDM2.

p53-MDM2 inhibitor Spiro-oxindole Cancer research

Computational Physicochemical Profile: Impact of 5-Bromo Substitution on Lipophilicity

A head-to-head comparison of computed properties between the target brominated compound and its non-halogenated direct analog highlights the quantifiable impact of the bromine atom on key physicochemical parameters. The addition of bromine increases both molecular weight and lipophilicity, which are critical factors in small molecule design. The target compound (XLogP3-AA = 3.4) is markedly more lipophilic than its non-brominated counterpart (XLogP3-AA for 3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione = 2.5) [1]. This difference can significantly affect passive membrane permeability, solubility, and plasma protein binding, thereby altering the compound's suitability for various biochemical and cellular assays [1].

Lipophilicity Physicochemical property SAR toolkit

Procurement-Relevant Purity and Supply Data for Immediate Laboratory Use

The compound is commercially available for direct procurement from multiple reputable vendors with specified and consistent purity levels, ensuring immediate utility in research without in-house synthesis, purification, or characterization overhead. AKSci offers the compound at ≥95% purity with long-term cool storage specifications , while MolCore provides it at NLT 97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . In comparison, the non-brominated analog (CAS 155425-87-9) is also sold at 95-97% purity, but the target compound's differentiated purity options allow for more sensitive, high-stringency assays where the absence of dehalogenated byproducts is critical .

Chemical procurement Assay-ready purity Vendor sourcing

High-Value Application Scenarios for 10-Bromo-3-(4-ethoxyphenyl)spiro... Based on Verified Evidence


Structural Biology and Negativity Control for p53-MDM2 Interaction Studies

For researchers working on p53-MDM2 modulators, this compound acts as a structurally defined negative control for the lead 5-bromo series. Since it retains the critical bromo-indoline core but replaces the active N-cyclohexane carbonyl with an N-4-ethoxyphenyl group, it fails to show the inhibitory activity of the lead (4n) in the same assay system [1]. This makes it ideal for establishing assay baselines and for validating the SAR importance of the thiazolidine N-substituent in molecular docking or biophysical assays [1].

Medicinal Chemistry: Physicochemical Property Benchmarking in Halogenated Spirocycles

This compound serves as a key probe in systematic SAR studies examining the impact of halogenation on spirocyclic scaffolds. Its quantifiable increase in lipophilicity (XLogP3-AA of 3.4) compared to its non-brominated analog (XLogP3-AA of 2.5) provides a model system to experimentally isolate the effects of a single heavy halogen atom on membrane permeability, metabolic stability, and off-target binding profiles in lead optimization programs [2].

Assay-Ready High-Purity Scaffold for High-Throughput Screening (HTS) Libraries

The compound's availability from ISO-certified suppliers at NLT 97% purity supports its direct integration into high-throughput screening decks [1]. Its chemical integrity and defined stereochemistry reduce the prevalence of false positives from impurities or degradation products compared to in-house synthesized equivalents. This is particularly valuable for screening against novel targets where the spiro[indoline-thiazolidine] core has not been previously explored, using this analog as a representative member of the class [1].

Kinase and Enzyme Inhibitor Design: Exploring Alternative Pharmacologies Beyond p53

The ineffectiveness of this specific N-aryl substituted congener in the MDM2 system suggests the scaffold can be re-purposed for alternative enzyme targets where a differently substituted spirocyclic ring system is required [1]. Its established synthetic route and commercial availability enable rapid, iterative derivatization to create focused libraries targeting other protein-protein interactions or ATP-binding pockets, exploiting the scaffold's demonstrated synthetic accessibility and the unique electronic effect of the 5-bromo group [1].

Quote Request

Request a Quote for 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.